molecular formula C15H18N2O6S2 B6207024 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide CAS No. 2694734-70-6

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B6207024
CAS No.: 2694734-70-6
M. Wt: 386.4
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Description

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its sulfonamide functional groups and aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonamide and 4-methoxybenzenesulfonyl chloride.

    Reaction with Ethanolamine: The benzenesulfonamide is reacted with ethanolamine under controlled conditions to introduce the hydroxyethyl group.

    Sulfonation: The intermediate product is then sulfonated using 4-methoxybenzenesulfonyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit certain enzymes, while the aromatic structure allows for interactions with various biological molecules. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.

    4-methoxybenzenesulfonamide: Shares the methoxy and sulfonamide groups but lacks the hydroxyethyl group.

    N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but without the methoxy group.

Uniqueness

3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2694734-70-6

Molecular Formula

C15H18N2O6S2

Molecular Weight

386.4

Purity

95

Origin of Product

United States

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